molecular formula C17H14BrFN2O2 B4195054 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4195054
M. Wt: 377.2 g/mol
InChI Key: DSANXEJYCNNOKY-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapies.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors that are involved in disease processes. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide are still being studied, but early research suggests that it may have a wide range of effects on various biological systems. For example, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide in laboratory experiments is its high potency and specificity. This makes it a valuable tool for studying specific disease targets and pathways. However, one of the limitations of using this compound is its relatively high cost and the specialized equipment and expertise required for its synthesis and handling.

Future Directions

There are many potential future directions for research on 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, which may help to identify new disease targets and pathways.
2. Development of new synthetic methods for producing this compound, which may help to reduce its cost and increase its availability for research purposes.
3. Exploration of the potential therapeutic applications of this compound in various disease areas, such as cancer, inflammation, and neurodegenerative disorders.
4. Studies on the safety and toxicity of this compound, which will be important for its eventual use in clinical settings.
5. Investigation of the potential use of this compound as a tool for studying disease mechanisms and pathways, which may help to identify new drug targets and therapies.

Scientific Research Applications

The unique chemical structure of 3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide has made it a promising candidate for a wide range of scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent activity against a variety of disease targets such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O2/c18-13-3-1-2-12(8-13)15-9-16(23-21-15)17(22)20-10-11-4-6-14(19)7-5-11/h1-8,16H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSANXEJYCNNOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide
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3-(3-bromophenyl)-N-(4-fluorobenzyl)-4,5-dihydro-5-isoxazolecarboxamide

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